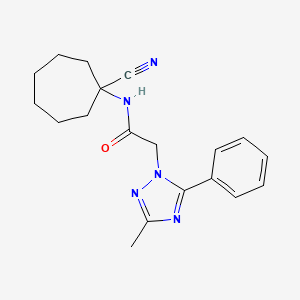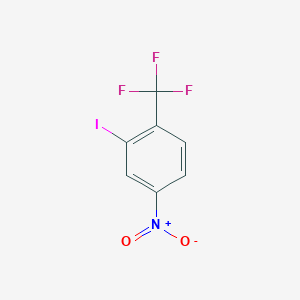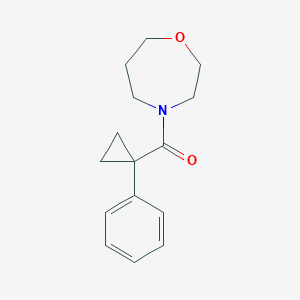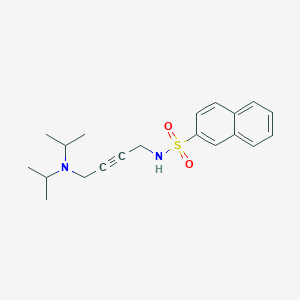
N-(1-cyanocycloheptyl)-2-(3-methyl-5-phenyl-1H-1,2,4-triazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocycloheptyl)-2-(3-methyl-5-phenyl-1H-1,2,4-triazol-1-yl)acetamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of N-(1-cyanocycloheptyl)-2-(3-methyl-5-phenyl-1H-1,2,4-triazol-1-yl)acetamide is not fully understood. However, studies have suggested that this compound may act as an allosteric modulator of GPCRs and ion channels, leading to changes in their activity. This compound may also interact with proteins involved in various cellular processes, leading to changes in their function.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects depending on the target and concentration used. For example, this compound has been shown to modulate the activity of GPCRs involved in pain perception, leading to analgesic effects. This compound has also been shown to modulate the activity of ion channels involved in neuronal excitability, leading to anticonvulsant effects.
实验室实验的优点和局限性
One advantage of using N-(1-cyanocycloheptyl)-2-(3-methyl-5-phenyl-1H-1,2,4-triazol-1-yl)acetamide in lab experiments is its potential as a tool for the study of protein-protein interactions and enzyme activity. This compound can also be used as a modulator of various biological targets, allowing for the study of their function. However, one limitation of this compound is its potential toxicity and lack of selectivity, which may limit its use in certain experiments.
未来方向
There are several future directions for research on N-(1-cyanocycloheptyl)-2-(3-methyl-5-phenyl-1H-1,2,4-triazol-1-yl)acetamide. One direction is the further study of its mechanism of action and its potential as a drug candidate for the treatment of various diseases. Another direction is the development of more selective analogs of this compound for use in lab experiments. Additionally, this compound can be used as a tool for the study of various biological targets, leading to a better understanding of their function.
合成方法
The synthesis of N-(1-cyanocycloheptyl)-2-(3-methyl-5-phenyl-1H-1,2,4-triazol-1-yl)acetamide involves the reaction of 3-methyl-5-phenyl-1H-1,2,4-triazole-1-acetic acid with 1-cyanocyclohexane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to obtain the final product.
科学研究应用
N-(1-cyanocycloheptyl)-2-(3-methyl-5-phenyl-1H-1,2,4-triazol-1-yl)acetamide has shown potential in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. In pharmacology, this compound has been studied for its potential as a modulator of various biological targets such as G protein-coupled receptors (GPCRs) and ion channels. In biochemistry, this compound has been studied for its potential as a tool for the study of protein-protein interactions and enzyme activity.
属性
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(3-methyl-5-phenyl-1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-15-21-18(16-9-5-4-6-10-16)24(23-15)13-17(25)22-19(14-20)11-7-2-3-8-12-19/h4-6,9-10H,2-3,7-8,11-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMFWFRUSBEBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C2=CC=CC=C2)CC(=O)NC3(CCCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2782478.png)


![1-(3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanoyl)piperidine-4-carboxamide](/img/structure/B2782481.png)
![4-(4,4-Difluoropiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2782482.png)

![N-(1-cyanocyclopropyl)-3-cyclopropyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2782485.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2782487.png)

![2-[(Chloroacetyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2782492.png)


![4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B2782496.png)
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-propylpentanamide](/img/structure/B2782498.png)